N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide
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Overview
Description
N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid, which is converted to isonicotinoyl chloride using thionyl chloride.
Amidation: The isonicotinoyl chloride is then reacted with 2-(2-methoxyethoxy)ethylamine to form the intermediate N-(2-(2-methoxyethoxy)ethyl)isonicotinamide.
Acetylation: Finally, the intermediate is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the amide or ether groups.
Reduction: Reduced forms of the amide or ether groups.
Substitution: Substituted derivatives at the amide or ether positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetamidoethyl)isonicotinamide
- N-(2-methoxyethyl)isonicotinamide
- N-(2-acetamidoethyl)-2-methoxyisonicotinamide
Uniqueness
N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide is unique due to the presence of both acetamido and methoxyethoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
N-(2-acetamidoethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-10(17)14-5-6-16-13(18)11-3-4-15-12(9-11)20-8-7-19-2/h3-4,9H,5-8H2,1-2H3,(H,14,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOOIYVAWXWRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC(=NC=C1)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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